molecular formula C14H12N2O2 B13382249 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13382249
M. Wt: 240.26 g/mol
InChI Key: KPJTZMHWXTULSD-UHFFFAOYSA-N
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Description

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a pyridine derivative characterized by a benzyl substituent at position 5, a hydroxyl group at position 4, a methyl group at position 2, and a ketone group at position 6. Based on structural analogs, its molecular formula is inferred as C₁₄H₁₃N₂O₂, with a molecular weight of ~257.28 g/mol (calculated by adding the benzyl group’s mass to the base compound from ) . The benzyl group introduces aromaticity and bulkiness, likely influencing its solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-benzyl-4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O2/c1-9-12(8-15)13(17)11(14(18)16-9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H2,16,17,18)

InChI Key

KPJTZMHWXTULSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)N1)CC2=CC=CC=C2)O)C#N

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Overview:

The classical approach involves a Hantzsch dihydropyridine synthesis, where aldehydes, β-ketoesters or β-dicarbonyl compounds, and nitrile derivatives undergo a one-pot reaction to form the dihydropyridine core. This method allows for structural diversity and functional group modifications.

General Procedure:

  • Reactants :

    • Aromatic aldehyde (benzaldehyde derivative)
    • Methyl acetoacetate or similar β-ketoester
    • Cyanoacetic acid or its derivatives
    • Ammonium acetate or equivalent nitrogen source
  • Reaction Conditions :

    • Reflux in ethanol or acetic acid
    • Catalysis by acids or bases depending on the specific pathway

Example:

A typical synthesis involves refluxing benzaldehyde, methyl acetoacetate, and cyanoacetic acid in ethanol, leading to the formation of the dihydropyridine with a benzyl group at position 5.

Parameter Details
Reactants Benzaldehyde, methyl acetoacetate, cyanoacetic acid
Solvent Ethanol
Catalyst None or acetic acid (catalytic)
Temperature Reflux (~78°C)
Yield 65-85% (depending on substituents)

Note: Substituents on benzaldehyde influence the final substitution pattern on the dihydropyridine ring.

Cyclization of α,β-Unsaturated Ketones and Nitriles

Overview:

This approach involves the cyclization of α,β-unsaturated ketones with nitrile derivatives, often facilitated by acid or base catalysis, to produce the dihydropyridine ring with specific substituents.

Synthetic Route:

  • Step 1 : Preparation of α,β-unsaturated ketone intermediates via aldol condensation.
  • Step 2 : Cyclization with cyano compounds under reflux conditions.

Example:

Refluxing a benzylidene acetophenone derivative with malononitrile in ethanol yields the desired dihydropyridine with benzyl and hydroxy functionalities.

Parameter Details
Reactants Benzylidene acetophenone, malononitrile
Catalyst Piperidine or ammonium acetate
Solvent Ethanol
Temperature Reflux (~78°C)
Yield 50-70%

Functionalization of Pre-formed Dihydropyridines

Overview:

Pre-synthesized dihydropyridine scaffolds can be selectively functionalized at specific positions (e.g., C-2 methyl, C-4 hydroxy, C-5 benzyl) through substitution or oxidation reactions.

Key Steps:

  • Methylation : Using methyl iodide or dimethyl sulfate to introduce methyl groups at C-2.
  • Hydroxylation : Oxidation or hydrolysis to introduce hydroxyl groups at C-4.
  • Benzylation : Alkylation with benzyl halides under basic conditions at the nitrogen or carbon positions.

Example:

Starting from a dihydropyridine with suitable functional groups, methylation at C-2 can be achieved with methyl iodide in the presence of potassium carbonate, followed by benzylation at C-5 with benzyl bromide.

Parameter Details
Reagents Methyl iodide, benzyl bromide
Base Potassium carbonate
Solvent Acetone or DMF
Temperature Room temperature to reflux
Yield 60-80%

Oxidation to the Corresponding Pyridine Derivative

Overview:

Oxidation of the dihydropyridine to the aromatic pyridine is achieved via oxidizing agents such as manganese dioxide or DDQ, which can be controlled to retain the hydroxy group at C-4.

Process:

  • Oxidants : Manganese dioxide, DDQ, or ferric chloride.
  • Conditions : Reflux in suitable solvents like dichloromethane or acetonitrile.

Example:

Oxidizing a 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine derivative yields the aromatic pyridine with retention of the benzyl group.

Parameter Details
Oxidant Manganese dioxide
Solvent Dichloromethane
Temperature Reflux (~40°C)
Yield 55-75%

Summary of Key Preparation Methods

Method Advantages Limitations Typical Yield
Multicomponent condensation Versatile, broad substrate scope Requires optimization for specific substituents 65-85%
Cyclization of α,β-unsaturated ketones Good for specific substitutions Limited to suitable precursors 50-70%
Functionalization of pre-formed dihydropyridines High regioselectivity Multi-step process 60-80%
Oxidation to aromatic pyridines Converts dihydropyridine to pyridine Possible over-oxidation 55-75%

Concluding Remarks

The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile predominantly involves multicomponent reactions, especially Hantzsch-type syntheses, due to their efficiency and adaptability for structural modifications. Alternative routes include cyclization strategies and post-synthesis functionalization, allowing for tailored substitution patterns. Oxidation steps can convert the dihydropyridine core into aromatic pyridines, which are relevant for pharmacological studies.

These methodologies are supported by recent research findings, emphasizing the importance of reaction conditions, choice of precursors, and substituents to optimize yields and purity. The comprehensive understanding of these preparation methods facilitates the design of novel derivatives with potential biological activities, notably in anticancer and antioxidant applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to a decrease in cellular activity. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent arrhythmias .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number/Ref.
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 5-Benzyl, 4-OH, 2-CH₃, 6=O, 3-CN C₁₄H₁₃N₂O₂ ~257.28 N/A (derived from )
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 4-OH, 2-CH₃, 6=O, 3-CN C₇H₆N₂O₂ 166.14 64169-92-2
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile 1-Butyl, 6-OH, 4-CH₃, 2=O, 3-CN C₁₁H₁₄N₂O₂ 206.24 39108-47-9
2-Hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile dihydrate 2-OH, 6=O, 4-CF₃, 3-CN, +2H₂O C₇H₅F₃N₂O₃·2H₂O ~270.13 (estimated) 10-F755467

Substituent Effects and Functional Implications

(a) Benzyl vs. Butyl vs. Trifluoromethyl Groups
  • Butyl (C₄H₉): Aliphatic chain improves solubility in non-polar solvents but reduces aromatic interactions. The butyl group in ’s compound may lower melting points compared to benzyl derivatives .
  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effects stabilize the pyridine ring and resist metabolic degradation. The dihydrate form () suggests hygroscopicity, impacting storage conditions .
(b) Hydroxy and Oxo Groups

All compounds share hydroxyl and ketone groups, enabling hydrogen bonding and metal coordination. The position of these groups (e.g., 4-OH vs. 6-OH) may affect tautomerism or acidity.

(c) Cyanide Group

The cyano group at position 3 is conserved across analogs, suggesting a role in electronic modulation or as a synthetic handle for further derivatization.

Research and Practical Considerations

  • Synthesis Challenges : The discontinued status of the trifluoromethyl analog () may reflect synthetic difficulties or stability issues in hydrated forms .
  • Crystallography : Structural data for these compounds may utilize SHELX software (), though direct evidence is unspecified .

Biological Activity

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 38468-66-5) is a heterocyclic compound known for its diverse biological activities. This article aims to summarize the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H12N2O2, with a molar mass of 240.26 g/mol. The compound exhibits a melting point of approximately 280 °C and a predicted boiling point of 412 °C .

Pharmacological Activities

This compound has been investigated for various pharmacological properties:

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer effects against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in HeLa cervical adenocarcinoma and HCT116 colon carcinoma cells with IC50 values of 1.7 µM and 0.55 µM respectively .

2. Kinase Inhibition

The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. It has been reported to inhibit CDK1 and CDK2 activities with IC50 values of 23 nM and 9 nM respectively . This selectivity suggests potential applications in cancer therapy by targeting aberrant cell cycle progression.

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory pathways. It may reduce the secretion of pro-inflammatory cytokines, thus presenting a promising avenue for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Cell Proliferation

The inhibition of CDK activity leads to cell cycle arrest in cancer cells, preventing their proliferation and inducing apoptosis.

2. Modulation of Signaling Pathways

This compound may influence various signaling pathways involved in inflammation and tumorigenesis, particularly through the inhibition of receptor tyrosine kinases like VEGFR-2, which plays a role in angiogenesis .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

StudyModelFindings
Study AHeLa CellsIC50 = 1.7 µM
Study BHCT116 CellsIC50 = 0.55 µM
Study CIn Vivo Mouse ModelReduced tumor growth rates

Q & A

Q. What are the recommended synthetic routes for 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

Answer: Synthetic routes often involve pyridine derivatives as starting materials, with palladium catalysts (e.g., Suzuki-Miyaura coupling) and controlled temperatures (60–100°C) to optimize yields . Key steps include benzylation at the N1 position and hydroxylation at C4. For optimization, systematically vary solvents (e.g., DMF, THF) and catalyst loadings, and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography for purification, as demonstrated for structurally similar compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • Melting Point Analysis : Compare observed values (e.g., 189–219°C for analogs) with literature data .
  • Spectroscopy :
    • IR : Identify key functional groups (e.g., -OH at ~3200 cm⁻¹, C≡N at ~2200 cm⁻¹) .
    • NMR : Analyze 1H^1H and 13C^{13}C spectra for benzyl protons (δ 7.2–7.4 ppm) and dihydropyridine ring signals .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated vs. observed within ±0.001 Da) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Refer to safety data sheets (SDS) for analogs (e.g., 1-butyl derivatives):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Avoid contact with oxidizing agents; store in a cool, dry environment .
  • Dispose of waste via approved chemical disposal protocols.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR/IR) during structural confirmation?

Answer:

  • Re-examine reaction conditions : Trace impurities (e.g., unreacted starting materials) may distort signals. Repurify via column chromatography .
  • Use advanced techniques : X-ray crystallography for absolute configuration confirmation or 1H^1H-13C^{13}C HMBC for long-range coupling validation .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ADF) .

Q. What strategies are effective for synthesizing derivatives to enhance biological activity (e.g., antimicrobial, anticancer)?

Answer:

  • Functional group modification : Introduce substituents via:
    • Condensation reactions : Use aromatic aldehydes (e.g., 3,4-dimethoxyphenyl) to form hydrazinyl derivatives .
    • Thioalkylation : Replace hydroxyl groups with alkylthio moieties to modulate lipophilicity .
  • Bioactivity screening : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays or antimicrobial panels (e.g., Gram-positive bacteria) .

Q. How can in silico methods predict physicochemical properties and drug-likeness for this compound?

Answer:

  • Physicochemical properties : Use SwissADME or Molinspiration to calculate logP (target: 1–3), topological polar surface area (TPSA < 140 Ų), and solubility .
  • Drug-likeness : Apply Lipinski’s Rule of Five via tools like PreADMET.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. What purification methods are optimal for isolating high-purity this compound?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles of analogs .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>98%) .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (target: >150°C) .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

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